Technical Guide: 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one (CAS 54385-06-7)
Technical Guide: 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one (CAS 54385-06-7)
Executive Summary
1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one (CAS 54385-06-7), also known as N-Acetyl-2-(chloromethyl)pyrrolidine , is a specialized heterocyclic building block used in organic synthesis and medicinal chemistry. As a derivative of proline, it serves as a critical electrophilic intermediate for introducing the N-acetyl-pyrrolidin-2-ylmethyl motif into complex molecules.
Unlike its free-amine analog (2-chloromethylpyrrolidine), which is prone to unstable aziridinium ion formation and self-polymerization, the N-acetyl derivative exhibits enhanced stability due to the reduced nucleophilicity of the amide nitrogen. This guide details its physicochemical profile, synthesis via N-acetyl prolinol, reactivity patterns, and handling protocols for drug development applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| CAS Number | 54385-06-7 |
| IUPAC Name | 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one |
| Synonyms | N-Acetyl-2-(chloromethyl)pyrrolidine; 1-Acetyl-2-chloromethylpyrrolidine |
| Molecular Formula | C₇H₁₂ClNO |
| Molecular Weight | 161.63 g/mol |
| Physical State | Pale yellow to colorless liquid (at RT) |
| Solubility | Soluble in DCM, Chloroform, Methanol, Ethyl Acetate |
| Boiling Point | ~110–115 °C (estimated at reduced pressure, e.g., 0.5 mmHg) |
| Chirality | Available as (S)-enantiomer (from L-proline), (R)-enantiomer, or racemate |
Synthesis & Manufacturing Methodology
The most robust synthetic route involves the chlorination of N-Acetyl-2-pyrrolidinemethanol (N-Acetyl Prolinol) . This pathway is preferred over direct acetylation of 2-chloromethylpyrrolidine due to the instability of the latter.
Reaction Pathway
The synthesis utilizes Thionyl Chloride (SOCl₂) to convert the primary alcohol to a primary alkyl chloride. The reaction proceeds via an alkyl chlorosulfite intermediate, followed by nucleophilic substitution by chloride.
Figure 1: Synthetic pathway for the chlorination of N-acetyl prolinol.[1][2]
Detailed Experimental Protocol
Note: This protocol assumes the use of (S)-N-acetyl prolinol to yield the (S)-isomer. All steps must be performed in a fume hood due to SOCl₂ and HCl evolution.
Reagents:
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N-Acetyl-L-prolinol (1.0 equiv)
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Thionyl Chloride (1.5–2.0 equiv)
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Dichloromethane (DCM) or Chloroform (anhydrous)
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DMF (catalytic amount, optional)
Step-by-Step Procedure:
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Setup: Charge a dry round-bottom flask with N-Acetyl-L-prolinol dissolved in anhydrous DCM (approx. 5–10 mL per gram of substrate). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
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Addition: Add Thionyl Chloride dropwise over 30 minutes. Maintain temperature < 5°C to control exotherm and prevent side reactions.
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Reaction: Allow the mixture to warm to room temperature. If conversion is slow (monitored by TLC/LC-MS), heat to reflux (approx. 40°C) for 2–4 hours.
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Quench & Workup:
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Cool the mixture to room temperature.
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Option A (Distillation): If the product is sufficiently volatile and stable, remove solvent and excess SOCl₂ under reduced pressure, then distill the residue in vacuo.
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Option B (Extraction): Carefully quench the reaction mixture into ice-cold saturated NaHCO₃ solution (Caution: Gas evolution). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Expert Insight: The acetyl group on the nitrogen is electron-withdrawing. This deactivates the nitrogen lone pair, preventing the formation of the bicyclic aziridinium ion, a common decomposition pathway for N-alkyl-2-chloromethylpyrrolidines. This stability allows the compound to be stored for longer periods if kept dry and cool.
Reactivity & Applications
The core utility of CAS 54385-06-7 lies in its electrophilic chloromethyl group . It acts as a versatile alkylating agent for various nucleophiles.
Nucleophilic Substitution Patterns
The primary alkyl chloride is susceptible to S_N2 substitution. However, the reaction rate may be slower than benzyl chlorides due to the steric environment of the adjacent pyrrolidine ring.
Figure 2: Primary reactivity profile of the chloromethyl moiety.
Strategic Applications in Drug Design
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Proline Mimetics: The compound serves as a scaffold to extend the proline side chain. By displacing the chloride with functional groups (e.g., aryl amines), researchers can create conformationally restricted analogues of neurotransmitters or enzyme inhibitors.
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Chiral Pool Synthesis: Starting from enantiopure L-proline, the (S)-isomer of this chloride allows for the stereoselective introduction of the pyrrolidine ring into target molecules without racemization, provided basic conditions are controlled to avoid alpha-proton abstraction (though the alpha-proton is less acidic than in ketones, strong bases should still be used with caution).
Handling, Safety & Stability
Stability Profile
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Hydrolysis: The C-Cl bond is relatively stable to neutral water but will hydrolyze under basic aqueous conditions to regenerate the alcohol.
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Thermal: Stable at room temperature. Avoid excessive heat (>150°C) which may induce elimination or decomposition.
Safety Precautions (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Wear nitrile gloves and safety goggles. Use in a well-ventilated fume hood. As an alkylating agent, treat as a potential mutagen until fully characterized.
References
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Sigma-Aldrich. 1-[2-(chloromethyl)pyrrolidin-1-yl]ethan-1-one Product Page. Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
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National Center for Biotechnology Information. PubChem Compound Summary for CAS 54385-06-7. Link
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CymitQuimica. 1-(2-Chloromethyl-pyrrolidin-1-yl)-ethanone Technical Data. Link
